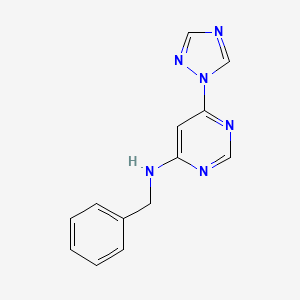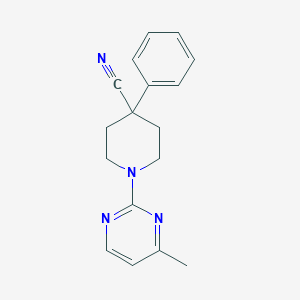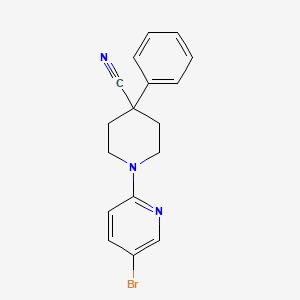![molecular formula C19H21N7O B12247140 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12247140.png)
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multi-step organic reactionsKey steps include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also feature a fused heterocyclic ring system and are studied for their therapeutic potential
Uniqueness
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine stands out due to its unique combination of heterocyclic rings, which may confer distinct pharmacological properties and enhance its specificity for certain molecular targets .
Properties
Molecular Formula |
C19H21N7O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H21N7O/c1-14-12-19(26-17(22-14)4-7-21-26)24-9-5-15(6-10-24)13-27-18-3-2-16-20-8-11-25(16)23-18/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3 |
InChI Key |
QHIKHTVXNAXBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NN5C=CN=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12247067.png)
![5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247074.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12247081.png)
![N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12247082.png)
![6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12247088.png)

![N-(2,5-difluorophenyl)-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12247102.png)
![N,5-dimethyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12247111.png)

![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide](/img/structure/B12247123.png)
![5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12247126.png)
![9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12247129.png)

![2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12247141.png)
